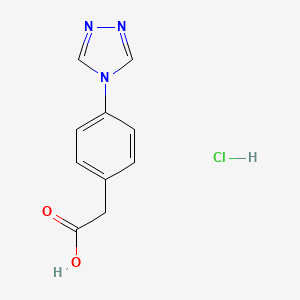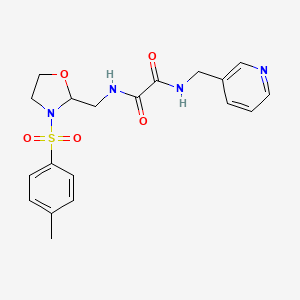
N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide” is a compound that has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. Thiazoles, which are an important class of five-membered heterocyclic compounds, contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The synthesized compounds are characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The synthesis process often involves the use of various organic compounds and solvents, and the yield can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The chemical reactions involving thiazole derivatives can lead to a variety of products with different biological activities .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Biological Activity
N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is involved in various synthesis processes aimed at producing compounds with notable antimicrobial, antifungal, and anticancer activities. One study details the synthesis and antimicrobial activity of novel substituted thiazole-2-semicarbazides and its derivatives, highlighting the potential utility of these compounds in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008). Similarly, the synthesis, spectral characterization, antibacterial, antifungal, and anticancer evaluation of a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, underscores the role of such compounds in addressing various biological threats, including their potential efficacy against breast cancer cells (Senthilkumar, Umarani & Satheesh, 2021).
Chemical Reactions and Mechanisms
The chemical versatility of thiazole and pyrazine derivatives is also showcased in studies exploring their reactions and mechanisms. An unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been reported, revealing complex chemical behavior that could inform the design of novel compounds with specific biological activities (Ledenyova et al., 2018).
Design and Evaluation of Compound Libraries
In the realm of drug discovery, the design and biological evaluation of libraries of compounds, such as 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrate the methodical approach taken to explore the therapeutic potential of this chemical class. The preparation of a large library of these compounds and their subsequent screening against biological targets like C. elegans offer insights into their toxicological profiles and help identify promising leads for further development (Donohue et al., 2002).
Antituberculosis and Anticancer Investigations
The antituberculosis and anticancer investigations of thiazole-aminopiperidine hybrid analogues, particularly those targeting Mycobacterium tuberculosis GyrB, underscore the potential of this compound derivatives in treating infectious diseases and cancer. The identification of compounds with potent activity against tuberculosis and non-toxicity at relevant concentrations highlights the critical role of structural optimization in drug design (Jeankumar et al., 2013).
Mécanisme D'action
While the specific mechanism of action for “N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide” is not mentioned in the search results, thiazoles have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The mechanism of action often involves interaction with various biological targets .
Orientations Futures
Thiazoles have been the subject of extensive research due to their diverse biological activities . The development of new compounds related to the thiazole scaffold is a promising area of research, with potential applications in the development of new drugs with lesser side effects . Future research may focus on the design and development of different thiazole derivatives .
Propriétés
IUPAC Name |
N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-2-12-9(15)8-6-16-10(14-8)7-5-11-3-4-13-7/h3-6H,2H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHISWBEBZYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2809001.png)

![N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B2809004.png)
![N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2809005.png)

![2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide](/img/structure/B2809009.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2809011.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2809012.png)
![9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809014.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2809015.png)
